molecular formula C10H16N2 B13245745 N-(butan-2-yl)-6-methylpyridin-3-amine

N-(butan-2-yl)-6-methylpyridin-3-amine

Cat. No.: B13245745
M. Wt: 164.25 g/mol
InChI Key: OMMCAQBJSPGROQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-methylpyridin-3-amine is a chemical compound with the CAS Registry Number 1505963-00-7 . It has a molecular formula of C 10 H 16 N 2 and a molecular weight of 164.25 g/mol . The compound is an amine derivative featuring a pyridine ring, a common structural motif in many pharmacologically active molecules. Pyridine and aniline derivatives are of significant interest in medicinal and organic chemistry research. They frequently serve as key synthetic intermediates or core structures in the development of compounds with various biological activities . For instance, certain substituted pyridine derivatives have been investigated for their potential as cholinesterase inhibitors, which is a target in Alzheimer's disease research . Other complex pyridine-containing alkaloids, such as olivacine, have shown notable antiproliferative effects and are studied for their anticancer properties . The structure of this compound may make it a valuable building block for constructing such complex molecules or for use in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-butan-2-yl-6-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-4-8(2)12-10-6-5-9(3)11-7-10/h5-8,12H,4H2,1-3H3

InChI Key

OMMCAQBJSPGROQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CN=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-6-methylpyridin-3-amine typically involves the alkylation of 6-methylpyridin-3-amine with a butan-2-yl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(butan-2-yl)-6-methylpyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: N-oxides, other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-6-methylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the investigation of biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features can be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of N-(butan-2-yl)-6-methylpyridin-3-amine with related pyridine derivatives:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Notable Physical Properties
This compound 3: butan-2-yl; 6: methyl C₁₀H₁₇N₃ ~193.27 (calculated) High lipophilicity (predicted)
N-(2,4-Dimethylbenzyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine Pyrimidine core with pyridin-3-yl and benzyl groups C₂₀H₂₁N₅ 331.42 m.p. 125–126°C; IR υ(N-H): 3254 cm⁻¹
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine 3: CH₂N(CH₃); 6: Cl C₈H₁₀ClN₂ 169.63 Chlorine enhances electronegativity
6-(aminomethyl)-N-methyl-N-(propan-2-yl)pyridin-3-amine 3: N(CH₃)(propan-2-yl); 6: CH₂NH₂ C₁₀H₁₇N₃ 179.26 Increased polarity due to aminomethyl
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine with 2-OCH₃ C₁₁H₁₁N₃O 201.23 Methoxy group alters electronic density
Key Observations:
  • Lipophilicity: The butan-2-yl group in the target compound likely confers higher lipophilicity than shorter alkyl chains (e.g., propan-2-yl in ) or polar substituents (e.g., aminomethyl in or methoxy in ) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) reduce pyridine ring basicity, whereas electron-donating groups (e.g., methyl in the target compound) enhance it .

Biological Activity

N-(butan-2-yl)-6-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

The synthesis of this compound typically involves the alkylation of 6-methylpyridin-3-amine with butan-2-yl halide under basic conditions. The reaction can be summarized as follows:

Starting Materials:

  • 6-methylpyridin-3-amine
  • Butan-2-yl halide

Reaction Conditions:

  • Base: Sodium hydride or potassium carbonate
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

The reaction proceeds through nucleophilic attack by the deprotonated amine on the butan-2-yl halide, yielding the desired product.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects. A study highlighted its ability to inhibit cell proliferation in several cancer cell lines. The compound appears to induce apoptosis and inhibit angiogenesis, which are critical processes in tumor growth and metastasis .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may modulate the activity of key proteins involved in cell growth and survival, leading to its observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity at low concentrations. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 2: Anticancer Activity

In another study, the compound was tested on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers compared to controls .

Cancer Cell LineIC50 (µM)
MCF7 (Breast)15
A549 (Lung)12

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